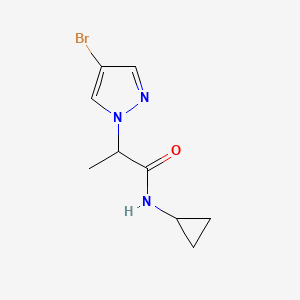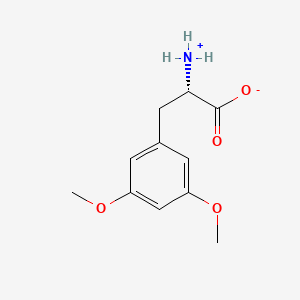
(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate is a chiral amino acid derivative. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an azaniumyl group at the 2-position of the propanoate chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Protection and Functionalization: The amine group is protected using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amine is then subjected to a Michael addition with acrylonitrile.
Deprotection and Hydrolysis: The protecting group is removed, and the nitrile is hydrolyzed to yield the desired (2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the azaniumyl group can be achieved using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles (amines, thiols), base (NaOH or KOH)
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Corresponding amines or alcohols.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with amino acid derivatives.
Protein Engineering: Used in the design of novel proteins with specific binding properties.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Incorporated into polymers to enhance their properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and enzymes. The azaniumyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or alter the binding properties of proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-azaniumyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to bromine or methyl substitutions.
Chiral Center: The (2S) configuration provides specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and biological interactions.
This detailed overview covers the essential aspects of (2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate, from its synthesis to its applications and unique properties
Propiedades
IUPAC Name |
(2S)-2-azaniumyl-3-(5-chlorothiophen-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYNRGWSFULRU-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B7869320.png)
![N-[(3,5-dimethylphenyl)methyl]oxan-4-amine](/img/structure/B7869328.png)

![(2S)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7869356.png)








